molecular formula C9H7FO2 B6169854 (2E)-2-fluoro-3-phenylprop-2-enoic acid CAS No. 20397-60-8

(2E)-2-fluoro-3-phenylprop-2-enoic acid

Cat. No.: B6169854
CAS No.: 20397-60-8
M. Wt: 166.1
InChI Key:
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Description

(2E)-2-fluoro-3-phenylprop-2-enoic acid is an organic compound characterized by the presence of a fluoro group attached to a phenylprop-2-enoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-fluoro-3-phenylprop-2-enoic acid typically involves the introduction of a fluoro group into a phenylprop-2-enoic acid structure. One common method is the fluorination of cinnamic acid derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and efficiency. Continuous flow reactors and automated systems can be employed to ensure consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-fluoro-3-phenylprop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of fluoro-substituted benzoic acids or benzaldehydes.

    Reduction: Formation of 2-fluoro-3-phenylpropanoic acid.

    Substitution: Formation of various substituted phenylprop-2-enoic acids depending on the nucleophile used.

Scientific Research Applications

(2E)-2-fluoro-3-phenylprop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-2-fluoro-3-phenylprop-2-enoic acid involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The compound may also participate in various biochemical pathways, influencing cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Cinnamic acid: A structurally similar compound without the fluoro group.

    2-fluorocinnamic acid: A closely related compound with the fluoro group at a different position.

    3-phenylprop-2-enoic acid: Another related compound lacking the fluoro substitution.

Uniqueness

(2E)-2-fluoro-3-phenylprop-2-enoic acid is unique due to the presence of the fluoro group, which can significantly alter its chemical reactivity and biological activity compared to its non-fluorinated counterparts. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

20397-60-8

Molecular Formula

C9H7FO2

Molecular Weight

166.1

Purity

95

Origin of Product

United States

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